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Compound of Interest

N-(3-chloro-2-methylphenyl)-2-
Compound Name:
hydroxybenzamide

CAS No.: 75300-64-0

Cat. No.: B3330854

Get Quote

Abstract & Strategic Overview

This technical guide details the synthesis of N-(3-chloro-2-methylphenyl)-2-
hydroxybenzamide (CAS: 316150-96-6), a specific scaffold belonging to the salicylanilide
class. These compounds are pharmacologically significant as anthelmintics (e.g., Niclosamide),
antibacterial agents, and increasingly as uncouplers of oxidative phosphorylation.

Retrosynthetic Analysis

The target molecule features a 2-hydroxybenzamide core substituted with a sterically hindered
aniline (3-chloro-2-methylaniline).

o Challenge 1: Steric Hindrance. The ortho-methyl group on the aniline reduces nucleophilicity
and imposes steric barriers to amide bond formation.

o Challenge 2: Chemoselectivity. The free phenolic hydroxyl group on salicylic acid presents a
risk of competitive O-acylation (ester formation) or polymerization if non-selective coupling
agents are used.
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Selected Route: PClz-Mediated "One-Pot" Amidation

While standard peptide coupling agents (HATU, EDC) can be used for small-scale discovery,
they are atom-inefficient and costly for this scaffold. We utilize the Phosphorus Trichloride
(PCl3) method in a high-boiling non-polar solvent (Chlorobenzene or Xylene).

o Mechanism: PCIls activates the carboxylic acid in situ (forming an acyl chloride or reactive
phosphite intermediate) without affecting the unprotected phenol.

o Thermodynamics: The elevated temperature (reflux) overcomes the steric hindrance of the

ortho-methyl aniline.

o Scalability: This is the industrial standard for salicylanilides, offering high throughput and
simplified workup via crystallization.

Reaction Scheme & Mechanism

The reaction proceeds via the in situ generation of salicyloyl chloride (or a reactive
phosphorous intermediate), which immediately engages the aniline.

Conditions

Solvent: Chlorobenzene or Xylene
Temp: Reflux (132-140°C)
Time: 3-4 Hours
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Figure 1: Reaction pathway for the direct condensation of salicylic acid and hindered anilines
using Phosphorus Trichloride.

Experimental Protocol
Materials & Equipment

Reagent MW ( g/mol) Equiv. Density Hazards
Salicylic Acid 138.12 1.0 Solid Irritant
3-Chloro-2- o ) )
N 141.60 1.0 Liquid Toxic, Irritant

methylaniline
Phosphorus Corrosive, Water

_ _ 137.33 05-0.6 1.57 g/mL _
Trichloride (PCIs) Reactive
Chlorobenzene Flammable,

- Solvent - ]
(or Xylene) Toxic
Equipment:

e 3-neck Round Bottom Flask (RBF)

Reflux condenser (with CaClz drying tube or N2 line)

Mechanical stirrer (preferred over magnetic for slurry handling)

Addition funnel (pressure-equalizing)

Ice-water bath (for quenching)

Step-by-Step Methodology
Phase 1: Reaction Setup

e Charge: To a dry 3-neck RBF equipped with a magnetic stir bar and reflux condenser, add
Salicylic Acid (1.0 equiv, e.g., 13.8 g) and 3-Chloro-2-methylaniline (1.0 equiv, e.g., 14.2 g).

e Solvent: Add Chlorobenzene (approx. 10 mL per gram of reactant; e.g., 250 mL). The
mixture may be a suspension.
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Activation: Heat the mixture gently to 50—60°C to ensure partial dissolution/homogeneity.

Phase 2: Reagent Addition

Addition: Using the addition funnel, add PCls (0.5 equiv, e.g., 4.4 mL) dropwise over 20
minutes.

o Critical Note: PCls addition is exothermic. Monitor temperature. Evolution of HCI gas will
occur; ensure proper venting to a scrubber.

Reflux: Once addition is complete, raise the temperature to reflux (approx. 132°C for
chlorobenzene).

Reaction: Maintain reflux for 3 to 4 hours. The solution should clarify as the reaction
proceeds and HCI evolution ceases.

o Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The
aniline spot should disappear.

Phase 3: Workup & Isolation

Hot Filtration (Optional): If insoluble impurities remain while hot, filter quickly through a glass
frit.

Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a
beaker containing ice-cold water (300 mL) to hydrolyze excess PCls/phosphoryl species.

Precipitation: Stir the biphasic mixture vigorously. The chlorobenzene can be removed by
steam distillation (industrial) or simple separation if the product precipitates.

o Lab Scale: If the product precipitates in the organic layer or at the interface, filter the solid.
If it remains dissolved, wash the organic layer with 10% NaHCOs (to remove unreacted
salicylic acid) and then 1M HCI (to remove unreacted aniline).

Evaporation: Dry the organic layer (MgSOa4) and concentrate under reduced pressure to yield
the crude solid.

Phase 4: Purification
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o Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid
(common for robust salicylanilides).

e Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet these criteria:
o Physical State: White to off-white crystalline solid.

e Melting Point: Expected range 160-165°C (Estimate based on structural analogs;
experimental verification required).

e 1H NMR (DMSO-ds, 400 MHz):

o

0 11.5-12.0 ppm (s, 1H): Phenolic -OH (singlet, downfield due to intramolecular H-bond).

[¢]

0 10.0-10.5 ppm (s, 1H): Amide -NH.

[e]

0 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to amide (salicylic ring).

o

0 2.2-2.3 ppm (s, 3H): Methyl group on the aniline ring.
e Mass Spectrometry (ESI):

o [M+H]*: Calculated ~262.06. Look for characteristic Chlorine isotope pattern (3:1 ratio for
33CIR7CI).

Process Workflow Diagram
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Figure 2: Step-by-step execution workflow for the synthesis and purification.[1][2]
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Troubleshooting & Optimization

Issue Probable Cause Corrective Action
o _ Increase reflux time to 6 hours;
_ Incomplete activation or steric _
Low Yield ) ensure anhydrous solvent is
hindrance.
used (water destroys PCIs).
Perform the NaHCOs wash
] ) Impurities (phosphites) vigorously; Recrystallize from

Sticky Solid

trapped.

Glacial Acetic Acid if EtOH

fails.

Starting Material Remains

PCls quality degraded.

Use fresh PCls. Distill PCls if it
appears yellow/cloudy before

use.

Purple Coloration

Oxidation of phenol or trace

iron.

Add a pinch of sodium
metabisulfite during the

aqueous quench.

Safety & Compliance

o PCIs (Phosphorus Trichloride): Extremely corrosive and reacts violently with water to

produce HCI and phosphoric acid. Handle only in a fume hood. Wear face shield and acid-

resistant gloves.

¢ Anilines: 3-Chloro-2-methylaniline is toxic by inhalation and skin absorption. Avoid dust/vapor

generation.[3]

o Waste Disposal: The aqueous quench layer is highly acidic and contains phosphorous

residues. Neutralize with NaOH before disposal according to local environmental regulations.
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Microwave-Assisted Synthesis of Salicylanilides

o Pérez-Sacau, E., et al. (2020).

o Source:

Chemical Properties & CAS Data

o Compound: N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS: 316150-96-6).
o Source: /

Anthelmintic Salicylanilide Protocols (Rafoxanide/Niclosamide)

o Loépez-Vallejo, F., et al. (2023). "A simple and efficient synthesis of N-[3-chloro-4-(4-
chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide." Chemical Papers.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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